molecular formula C21H14ClNO2 B13143261 7-Chloro-1-(4-methylanilino)anthracene-9,10-dione CAS No. 61100-66-1

7-Chloro-1-(4-methylanilino)anthracene-9,10-dione

Cat. No.: B13143261
CAS No.: 61100-66-1
M. Wt: 347.8 g/mol
InChI Key: LSXARLIMVULHPE-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-methylanilino)anthracene-9,10-dione is a substituted anthraquinone derivative characterized by a chloro group at position 7 and a 4-methylanilino group at position 1 of the anthracene-9,10-dione scaffold. Anthraquinones are renowned for their diverse applications, including use as dyes, DNA intercalators, redox-active sensors, and bioactive agents . The substitution pattern on the anthraquinone core significantly influences its physicochemical and biological properties. The chloro group (electron-withdrawing) and 4-methylanilino moiety (electron-donating due to the methyl substituent) synergistically modulate electronic distribution, solubility, and intermolecular interactions .

Properties

CAS No.

61100-66-1

Molecular Formula

C21H14ClNO2

Molecular Weight

347.8 g/mol

IUPAC Name

7-chloro-1-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H14ClNO2/c1-12-5-8-14(9-6-12)23-18-4-2-3-16-19(18)21(25)17-11-13(22)7-10-15(17)20(16)24/h2-11,23H,1H3

InChI Key

LSXARLIMVULHPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Starting Material: 7-Chloroanthracene-9,10-dione (7-Chloroanthraquinone)

The synthesis typically begins with 7-chloroanthracene-9,10-dione, which can be prepared by selective chlorination of anthraquinone or purchased commercially. The 7-position is favored for halogenation due to electronic and steric factors.

Amination at the 1-Position

The key step is the substitution of the 1-position carbonyl or adjacent carbon with the 4-methylanilino group. Common methods include:

  • Nucleophilic aromatic substitution (SNAr): Reaction of 7-chloroanthraquinone with 4-methylaniline under reflux in polar solvents (e.g., ethanol, DMF) facilitates the displacement of a suitable leaving group or direct addition to the carbonyl followed by rearrangement.
  • Reductive amination: In some protocols, the anthraquinone is first reduced to anthracene-9,10-diol or hydroxy derivatives, which then react with 4-methylaniline to form the aminoanthraquinone.
  • Catalytic amination: Metal-catalyzed C-N bond formation using palladium or copper catalysts can be employed for the coupling of the chloro-substituted anthraquinone with anilines, enhancing yield and selectivity.

Reaction Conditions and Catalysts

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol are commonly used.
  • Temperature: Reflux conditions (80–150°C) are typical to drive the substitution reactions.
  • Catalysts: Lewis acids or transition metal catalysts (Pd, Cu) may be used to promote amination.
  • Bases: Mild bases like triethylamine or sodium carbonate can facilitate the reaction by deprotonating the amine.

Purification

The crude product is usually purified by recrystallization from solvents such as ethanol, acetic acid, or by chromatographic techniques to obtain the pure 7-chloro-1-(4-methylanilino)anthracene-9,10-dione.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 Anthraquinone + Chlorinating agent (e.g., Cl2, SO2Cl2) Controlled halogenation at 7-position, solvent (CCl4), 0–50°C 7-Chloroanthraquinone 60–80
2 7-Chloroanthraquinone + 4-Methylaniline Reflux in DMF, base (Et3N), Pd or Cu catalyst optional This compound 50–75

Research Discoveries and Methodological Advances

  • Recent studies have improved the selectivity and yield of amination reactions on anthraquinones by employing microwave-assisted synthesis and solvent-free conditions , reducing reaction times and environmental impact.
  • The use of Lewis acid catalysts such as indium bromide has been shown to facilitate annulation and amination reactions on aminoanthraquinones under mild conditions, improving diastereoselectivity and yield.
  • Multicomponent reactions have been explored for the synthesis of anthracene derivatives, but for the specific substitution pattern of 7-chloro and 1-(4-methylanilino), direct nucleophilic substitution remains the most efficient.
  • Functionalization methods reviewed over the last 25 years emphasize the importance of direct C-H functionalization and metal-catalyzed cross-coupling for anthraquinone derivatives, which could be adapted for this compound to improve synthetic routes.

Summary Table of Preparation Methods

Method Description Advantages Limitations References
Direct nucleophilic substitution Reaction of 7-chloroanthraquinone with 4-methylaniline in polar solvents under reflux Simple, straightforward Moderate yields, requires high temperature
Catalytic amination (Pd/Cu catalysis) Metal-catalyzed C-N bond formation between chloroanthraquinone and aniline derivative Higher yields, milder conditions Requires catalyst, cost
Reductive amination Reduction of anthraquinone followed by amine coupling Can improve selectivity Multi-step, longer synthesis
Microwave-assisted synthesis Use of microwave irradiation to accelerate reaction Faster reactions, eco-friendly Requires special equipment

Chemical Reactions Analysis

7-Chloro-1-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and applications of 7-Chloro-1-(4-methylanilino)anthracene-9,10-dione with analogous compounds:

Compound Name Substituents Key Properties/Applications References
This compound Cl (position 7), 4-methylanilino (position 1) Potential dye, redox sensor, antimicrobial/antitumor agent -
Solvent Violet 13 OH (position 1), 4-methylanilino (position 4) Research-grade dye; restricted to laboratory use
1-Amino-4-(4-chloroanilino)anthracene-9,10-dione NH₂ (position 1), 4-Cl-anilino (position 4) Structural analog with uncharacterized bioactivity
1,5-Dichloro-9,10-anthracenedione derivatives Cl (positions 1 and 5), thioether groups Redox-active flow battery materials; synthetic versatility
9,10-Bis(4-methoxyphenyl)-2-chloro-anthracene Cl (position 2), methoxyphenyl (positions 9,10) Fluorescent dye; low toxicity; bioimaging applications
Key Observations:
  • Solubility: Anthraquinones with polar substituents (e.g., hydroxyl in Solvent Violet 13) exhibit higher aqueous solubility, whereas hydrophobic groups (e.g., methylanilino or methoxyphenyl) reduce solubility. The target compound’s chloro group may slightly improve solubility in nonpolar solvents compared to unsubstituted analogs .
  • Biological Activity: Substituted anthraquinones, such as emodin derivatives, demonstrate antimicrobial and antitumor activities due to interactions with biomolecules (e.g., DNA intercalation or enzyme inhibition). The chloro and methylanilino groups in the target compound may enhance binding to cellular targets via hydrophobic and hydrogen-bonding interactions .

Biological Activity

7-Chloro-1-(4-methylanilino)anthracene-9,10-dione is a synthetic compound belonging to the anthracenedione family, recognized for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, anticancer properties, antimicrobial effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12ClN1O2
  • Molecular Weight : 273.72 g/mol
  • CAS Number : 61100-65-0

The compound features a chloro group at position 7 and a para-methyl aniline substituent, which are critical for its biological activity. The anthracene backbone provides a planar structure conducive to intercalation with DNA.

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA strands. This interaction disrupts DNA replication and transcription processes, leading to cellular apoptosis. Additionally, the compound exhibits inhibition of key enzymes involved in cell proliferation, such as topoisomerases and kinases.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer activity .

Mechanistic Insights

The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and subsequent cell death. Studies have shown that treatment with the compound results in increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It demonstrates activity against a range of bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFindings
Prinz et al. (2011)Demonstrated significant antiproliferative effects on tumor cell lines; highlighted its potential as an antimicrotubule agent .
Wang et al. (2022)Investigated the apoptotic pathways activated by the compound in MCF-7 cells; found increased ROS production leading to cell death .
Chen et al. (2020)Evaluated antimicrobial properties; reported effective inhibition of bacterial growth at low concentrations.

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